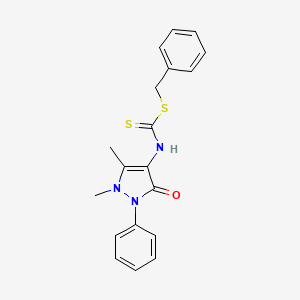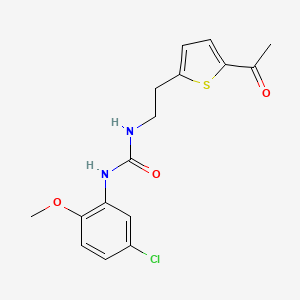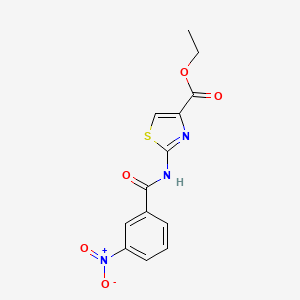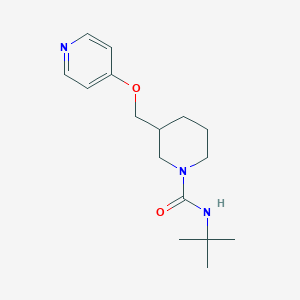
3-Chloro-6-(6-methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridin-2-yl)-4-methylpyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Chloro-6-(6-methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridin-2-yl)-4-methylpyridazine is a useful research compound. Its molecular formula is C15H14ClN5O and its molecular weight is 315.76. The purity is usually 95%.
BenchChem offers high-quality 3-Chloro-6-(6-methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridin-2-yl)-4-methylpyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-6-(6-methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridin-2-yl)-4-methylpyridazine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
Research into imidazo[1,2-a]pyridines and related structures has been primarily focused on their synthesis and potential biological activities. One study explored the synthesis of new imidazo[1,2-a]pyridines substituted at the 3-position as potential antiulcer agents. Although these compounds did not show significant antisecretory activity in models, several demonstrated cytoprotective properties, highlighting their potential in treating ulcerative conditions (Starrett et al., 1989).
Pharmacophore Applications
Compounds with a similar structural motif have been explored for their selectivity towards dopamine receptors, with one study reporting the synthesis of 2-[(4-phenylpiperazin-1-yl)methyl]imidazoazines. These compounds exhibited high affinities and selectivities for D4 dopamine receptors, indicating their potential use in neurological research and as therapeutic agents (Enguehard-Gueiffier et al., 2006).
Chemical Synthesis and Material Science
The synthetic routes and applications of related compounds extend beyond biomedical research into material science and organic chemistry. For example, the large-scale synthesis of 3-chloro-5-methoxypyridazine, a related compound, illustrates advancements in synthetic methodologies that could be applicable to the synthesis of the compound , offering insights into potential industrial and material science applications (Bryant et al., 1995).
Molecular Docking and In Vitro Screening
Further research includes the synthesis, molecular docking, and in vitro screening of novel pyridine and fused pyridine derivatives for antimicrobial and antioxidant activities. These studies demonstrate the versatility of pyridine derivatives in drug discovery and the potential for compounds with similar structures to serve as leads in the development of new therapeutic agents (Flefel et al., 2018).
properties
IUPAC Name |
3-chloro-6-[6-methoxy-5-(4-methylimidazol-1-yl)pyridin-2-yl]-4-methylpyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN5O/c1-9-6-12(19-20-14(9)16)11-4-5-13(15(18-11)22-3)21-7-10(2)17-8-21/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQCGNCGLIIBMTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN=C1Cl)C2=NC(=C(C=C2)N3C=C(N=C3)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-(6-methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridin-2-yl)-4-methylpyridazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-3-[2-(2,4-dichlorophenoxy)phenyl]-2-thiophen-2-ylprop-2-enenitrile](/img/structure/B2825562.png)




![5-(4-fluorophenyl)-4-methyl-2-[5-[3-(trifluoromethoxy)phenyl]-2-furyl]-1H-imidazole](/img/structure/B2825571.png)
![N-(3-chloro-4-methylphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2825572.png)
![Ethyl 2-[(3-oxobenzo[f]chromene-2-carbonyl)amino]thiophene-3-carboxylate](/img/structure/B2825573.png)

![4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2825580.png)

![{4-[4-(Trifluoromethyl)piperidin-1-yl]benzylidene}malononitrile](/img/structure/B2825582.png)
![Methyl furo[3,2-b]pyridine-5-carboxylate](/img/structure/B2825583.png)